

# Boditrectinib Oxalate: A Technical Overview of a Novel Pan-TRK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Boditrectinib oxalate |           |
| Cat. No.:            | B15141349             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Boditrectinib, also known as AUM-601, is an orally bioavailable, highly selective, second-generation pan-tropomyosin receptor kinase (TRK) inhibitor currently under investigation for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. Developed to address both wild-type TRK proteins (TRKA, TRKB, and TRKC) and acquired resistance mutations that can emerge during therapy with first-generation inhibitors, Boditrectinib represents a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on **Boditrectinib oxalate**.

## **Chemical Structure and Properties**

Boditrectinib is a complex heterocyclic molecule. Its oxalate salt form is utilized for pharmaceutical development.

Boditrectinib (Free Base)

- IUPAC Name: (E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one[1]
- Synonyms: AUM-601, CHC2014, HL5101, NOV1601[1]



#### **Boditrectinib Oxalate**

Chemical Formula: C25H26F2N6O5[2]

Molecular Weight: 528.51 g/mol [2]

CAS Number: 2773577-41-4[2]

The structure of Boditrectinib features a pyrazolopyrimidine core, which is crucial for its kinase inhibitory activity. The molecule's specific stereochemistry and substitutions are designed for high affinity and selectivity towards the ATP-binding pocket of the TRK family of receptor tyrosine kinases.

| Property                      | Value        | Source(s) |
|-------------------------------|--------------|-----------|
| Molecular Formula (Oxalate)   | C25H26F2N6O5 | [2]       |
| Molecular Weight (Oxalate)    | 528.51 g/mol | [2]       |
| CAS Number (Oxalate)          | 2773577-41-4 | [2]       |
| Molecular Formula (Free Base) | C23H24F2N6O  | [3]       |
| Molecular Weight (Free Base)  | 438.47 g/mol | [3]       |
| CAS Number (Free Base)        | 1940165-80-9 | [3]       |

## **Mechanism of Action and Signaling Pathways**

Boditrectinib is a potent and selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These receptors, when constitutively activated by NTRK gene fusions, drive tumor growth and survival across a wide range of cancer types. Boditrectinib binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling pathways.[4]

Furthermore, Boditrectinib is designed to be effective against various acquired resistance mutations that can limit the efficacy of first-generation TRK inhibitors. These mutations often occur in the solvent front, gatekeeper, and xDFG regions of the kinase domain.[5][6][7]







The inhibition of TRK signaling by Boditrectinib is expected to impact key cellular pathways involved in cell proliferation, survival, and differentiation. The primary downstream signaling cascades affected by TRK activation, and therefore inhibited by Boditrectinib, are:

- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[2]
- MAPK/ERK Pathway: This pathway plays a crucial role in cell division and differentiation.

By blocking these pathways, Boditrectinib can induce apoptosis (programmed cell death) and inhibit the growth of tumors that are dependent on TRK signaling.[4]





Click to download full resolution via product page

Boditrectinib inhibits TRK fusion proteins, blocking downstream signaling.

# Preclinical and Clinical Data Preclinical Profile



Preclinical studies have indicated that Boditrectinib (AUM-601) exhibits a favorable pharmacokinetic profile with higher distribution in tissue compared to blood, and minimal brain distribution, which suggests a lower potential for central nervous system (CNS) toxicity.[8] It has also demonstrated robust activity in preclinical models at well-tolerated doses.[7]

#### **Clinical Profile**

A first-in-human, open-label, dose-escalation Phase 1 clinical trial has been completed for Boditrectinib (also referred to as CHC2014 in the study) in adult patients with advanced solid tumors. The study concluded that Boditrectinib was safe and well-tolerated at dose levels ranging from 50 to 300 mg once daily (QD).[1][9] Based on the pharmacokinetic profile and safety data, the recommended Phase 2 doses were determined to be 200 mg and 300 mg QD. [1][9]

Summary of Phase 1 Trial Findings:

| Parameter                       | Finding                                                    | Source(s) |
|---------------------------------|------------------------------------------------------------|-----------|
| Safety                          | Safe and well-tolerated at dose levels of 50 to 300 mg QD. | [1][9]    |
| Recommended Phase 2 Dose (RP2D) | 200 mg and 300 mg QD                                       | [1][9]    |

A multi-national Phase 2 study is planned to further evaluate the efficacy and safety of Boditrectinib in patients with NTRK fusions.[9] In August 2022, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to AUM601 for the treatment of solid tumors with the NTRK fusion gene.[5][9]

## **Experimental Protocols**

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of **Boditrectinib oxalate** are proprietary and not extensively detailed in the public domain. However, based on standard methodologies for similar kinase inhibitors, the following outlines general procedures that would be employed.

### **Synthesis of Boditrectinib**



The synthesis of Boditrectinib would likely involve a multi-step organic synthesis process. A plausible approach for the core pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a substituted aminopyrazole with a  $\beta$ -ketoester or a similar three-carbon building block. The subsequent steps would involve the introduction of the (R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl group and the piperazinyl-propenone side chain through coupling reactions.



Click to download full resolution via product page

A generalized synthetic workflow for **Boditrectinib Oxalate**.

#### **Characterization of Boditrectinib Oxalate**

The characterization of the final compound and intermediates would involve a suite of analytical techniques to confirm the structure, purity, and identity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine
  the purity of the compound. A typical method would involve a reversed-phase C18 column
  with a gradient elution of water and acetonitrile containing a small percentage of a modifier
  like formic acid or trifluoroacetic acid.



• Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the functional groups present in the molecule.

## **Biological Assays**

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of Boditrectinib against TRK kinases (wild-type and mutants), a biochemical assay would be performed.

- Reagents: Recombinant human TRK kinase domains, a suitable peptide substrate, ATP, and Boditrectinib at various concentrations.
- Procedure:
  - The TRK kinase, substrate, and varying concentrations of Boditrectinib are incubated in an assay buffer.
  - The kinase reaction is initiated by the addition of ATP.
  - After a defined incubation period, the reaction is stopped.
  - The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the Boditrectinib concentration and fitting the data to a dose-response curve.

Cell-Based Viability Assay

To assess the anti-proliferative effect of Boditrectinib on cancer cells harboring NTRK fusions.

- Cell Lines: Cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).
- Procedure:



- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of **Boditrectinib oxalate**.
- After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) is added.
- The signal (absorbance or fluorescence) is measured using a plate reader.
- Data Analysis: The IC50 values are determined by plotting cell viability against the drug concentration.





Click to download full resolution via product page

Workflow for the biological evaluation of Boditrectinib.

#### Conclusion

**Boditrectinib oxalate** is a promising second-generation pan-TRK inhibitor with activity against both wild-type TRK fusions and clinically relevant resistance mutations. Its favorable preclinical profile and positive Phase 1 clinical data suggest that it has the potential to be a valuable therapeutic option for patients with TRK fusion-positive cancers. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in this patient population. As more data becomes publicly available, a more detailed understanding of its pharmacological properties and clinical utility will emerge.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. boditrectinib (AUM-601) / Handok, CMG Pharma, AUM Biosci [delta.larvol.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MAPK Pathway Regulates Intrinsic Resistance to BET Inhibitors in Colorectal Cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. preprints.org [preprints.org]
- 6. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AUM Biosciences Receives FDA Orphan Drug Designation for AUM601 for the Treatment of Solid Tumors with the NTRK Fusion Gene BioSpace [biospace.com]
- 8. aumbiosciences.com [aumbiosciences.com]
- 9. Boditrectinib | pan-TRK inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Boditrectinib Oxalate: A Technical Overview of a Novel Pan-TRK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141349#boditrectinib-oxalate-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com